NSC43067 - 26903-26-4

NSC43067

Catalog Number: EVT-3476749
CAS Number: 26903-26-4
Molecular Formula: C14H12OS
Molecular Weight: 228.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NSC43067 was initially identified through the National Cancer Institute's drug discovery program, which focuses on screening compounds for anticancer activity. The compound belongs to a broader class of chemical entities known as small molecules, which are characterized by their low molecular weight and ability to interact with biological macromolecules. Its classification as an antitumor agent highlights its potential use in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of NSC43067 involves several steps that can be categorized into two main approaches: total synthesis and semi-synthesis.

  1. Total Synthesis: This method encompasses the complete chemical synthesis of the compound from basic starting materials. It typically involves multiple reaction steps, including functional group transformations, coupling reactions, and purification techniques.
  2. Semi-Synthesis: In this approach, NSC43067 is derived from naturally occurring precursors or related compounds through selective modifications. This method can be more efficient when starting from a readily available compound.

Technical details regarding the specific reagents, conditions (such as temperature and pressure), and catalysts used in these synthesis methods are often proprietary or unpublished but generally follow established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of NSC43067 can be described using its chemical formula, which provides insight into its composition and arrangement of atoms. The compound's structure includes various functional groups that contribute to its biological activity.

  • Chemical Formula: C₁₃H₁₁N₃O₄S
  • Molecular Weight: Approximately 295.31 g/mol

The structural representation typically reveals the arrangement of carbon, nitrogen, oxygen, and sulfur atoms, highlighting key features such as rings or chains that may influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

NSC43067 undergoes several chemical reactions that are critical for its functionality as an antitumor agent. Key reactions include:

  • Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile, which can modify the compound's reactivity.
  • Oxidation-Reduction Reactions: These reactions can alter the oxidation state of atoms within NSC43067, potentially enhancing or diminishing its biological activity.

The specific conditions under which these reactions occur—such as solvent choice, temperature, and concentration—are crucial for optimizing yield and purity during synthesis.

Mechanism of Action

Process and Data

The mechanism of action for NSC43067 involves its interaction with cellular pathways that regulate cell proliferation and apoptosis (programmed cell death). Research indicates that NSC43067 may inhibit specific enzymes or receptors involved in tumor growth signaling pathways.

  1. Inhibition of Tumor Growth: By interfering with signaling pathways, NSC43067 can reduce the proliferation of cancer cells.
  2. Induction of Apoptosis: The compound may trigger apoptotic pathways in malignant cells, leading to their death.

Data supporting these mechanisms often come from in vitro studies using cancer cell lines, where measurements of cell viability and apoptosis markers are assessed after treatment with NSC43067.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NSC43067 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.

These properties are essential for determining the appropriate formulation for therapeutic use and understanding how the compound behaves under physiological conditions.

Applications

Scientific Uses

NSC43067 has potential applications in various scientific fields:

  • Cancer Research: As an investigational drug candidate, it is primarily used in preclinical studies aimed at evaluating its efficacy against different cancer types.
  • Drug Development: Insights gained from studies on NSC43067 contribute to the broader field of drug development by informing structure-activity relationships and guiding modifications to enhance potency or selectivity.
Introduction to NSC43067 in Cancer Research

Discovery and Historical Context of NSC43067 as a Cdk Inhibitor

NSC43067 (1-(5-methylthiophen-2-yl)-3-phenylpropenone) was identified as a cyclin-dependent kinase (Cdk) inhibitor through innovative computational drug discovery approaches. Its identification stemmed from a high-throughput in silico screen targeting a novel structural pocket on Cdk2, distinct from the canonical ATP-binding site. This pocket was found to be conserved across cell cycle Cdks (1, 2, 4, and 6) and corresponds to the p27kip1 binding pocket—a natural Cdk inhibitory protein [5]. The compound was part of a screening effort of the NCI/Developmental Therapeutics Program database (~140,000 compounds) using molecular docking algorithms (DOCK5.0 suite) against the crystal structure of the p27kip1-Cyclin A-Cdk2 complex (PDB: 1JSU) [5].

Chemically synthesized via a Claisen-Schmidt condensation, NSC43067 was obtained in 50% yield as light yellow to tan crystalline powder with a melting point of 93–95°C [5]. Its structure features a conjugated enone system bridging 5-methylthiophene and phenyl rings—a configuration critical for interacting with the conserved hydrophobic pocket. Biochemically, NSC43067 exerts its effects through a unique non-ATP-competitive mechanism: binding induces direct aggregation of Cdk1, Cdk2, and Cdk4 proteins, effectively reducing their functional cellular levels [1] [3] [6]. This post-translational mechanism represented a departure from first-generation ATP-competitive inhibitors like flavopiridol or roscovitine.

Table 1: Key Physicochemical and Biochemical Properties of NSC43067

PropertySpecification
Chemical Name1-(5-Methylthiophen-2-yl)-3-phenylpropenone
Molecular FormulaC₁₄H₁₂OS
AppearanceLight yellow to light tan powder
Solubility>20 mg/mL in DMSO
Storage Conditions2-8°C
Biochemical ActionInduces aggregation of Cdk1/2/4 proteins
Binding Sitep27kip1 pocket on Cdks
Purity≥98% (HPLC)

Significance of Targeting Cyclin-Dependent Kinases (Cdks) in Oncotherapy

Cyclin-dependent kinases (Cdks) are master regulators of cell cycle progression, with Cdks 1, 2, 4, and 6 being pivotal for driving G1/S and G2/M transitions. Dysregulation of these kinases—through gene amplification, cyclin overexpression, or loss of endogenous inhibitors—is a hallmark of carcinogenesis, enabling uncontrolled proliferation [4] [9]. Targeting Cdks offers a therapeutic strategy to halt aberrant cell division in tumors. Early pan-Cdk inhibitors faced challenges due to lack of selectivity and high toxicity, limiting clinical utility. However, the emergence of third-generation selective CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) validated Cdks as druggable oncology targets, particularly in hormone receptor-positive breast cancer [4] [8]. These agents primarily act by inducing G1 arrest through inhibition of retinoblastoma (Rb) protein phosphorylation [4].

NSC43067 targets a broader Cdk spectrum (1, 2, 4) compared to CDK4/6-specific drugs. This multi-Cdk inhibition is biologically rationalized by studies demonstrating functional redundancy among cell cycle Cdks. Mouse models revealed that fibroblasts can proliferate using only Cdk1 when other Cdks are genetically ablated, suggesting that inhibiting multiple Cdks may be necessary for robust cell cycle arrest in cancer cells [5]. NSC43067’s ability to simultaneously deplete several Cdks via aggregation thus represents a mechanistically distinct approach to achieve this multi-kinase inhibition.

NSC43067’s Classification Within Novel Cdk-Targeting Agents

NSC43067 belongs to a novel class of Cdk modulators that reduce kinase activity through non-catalytic mechanisms, distinct from conventional ATP-competitive inhibitors or newer proteolysis-targeting chimeras (PROTACs). Its classification includes:

  • Protein Aggregation Inducers: NSC43067 and the related compound NSC63002 represent early examples of small molecules that directly induce Cdk protein aggregation, leading to functional depletion. This mechanism was confirmed through biochemical assays showing reduced Cdk1/2/4 levels without affecting mRNA expression [5] [10].
  • Cell Cycle Phase-Specific Agents: Unlike selective CDK4/6 inhibitors that primarily induce G1 arrest, NSC43067 exhibits concentration-dependent cell cycle effects: lower concentrations induce G0/G1 arrest, while higher concentrations cause G2/M blockade [1] [6]. This biphasic action correlates with its multi-Cdk targeting.
  • Structural Site-Targeted Inhibitors: NSC43067 binds a conserved allosteric site shared by Cdks 1, 2, 4, and 6, later identified as the p27kip1 binding pocket. This site represents a novel pharmacologic niche distinct from the ATP-binding cleft targeted by most kinase inhibitors [5].

Table 2: Functional Effects of NSC43067 in Cancer Models

ParameterEffectExperimental Context
Cdk TargetsInduces aggregation of Cdk1, Cdk2, Cdk4BT549, HCT116, QBI-293A cells
Cell Cycle ArrestG0/G1 arrest (low conc.); G2/M arrest (high conc.)Flow cytometry analysis
Downstream Effects↓ Rb phosphorylation; ↓ E2F-dependent gene expressionWestern blotting, gene assays
Antiproliferative ActivityIC₅₀ values in micromolar range across cell linesCellTiter-Blue viability assay
ReversibilityAction reversible upon compound removalCell cycle recovery assays

Recent research positions NSC43067 as a pioneering agent in mechanistic class. A 2025 study designing acetylcholine-antitumor lipid hybrids noted that compounds 6 and 8 outperformed NSC43067 in potency, underscoring its role as a benchmark for novel aggregation-inducing agents [10]. While not clinically developed itself, NSC43067 provided critical proof-of-concept that disrupting Cdk function through non-catalytic mechanisms is pharmacologically feasible, paving the way for targeted protein degradation strategies like PROTACs currently in development [4] [10].

Properties

CAS Number

26903-26-4

Product Name

NSC43067

IUPAC Name

(E)-1-(5-methylthiophen-2-yl)-3-phenylprop-2-en-1-one

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C14H12OS/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-10H,1H3/b9-8+

InChI Key

AOUMOFQEBZGSPD-CMDGGOBGSA-N

SMILES

CC1=CC=C(S1)C(=O)C=CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(S1)C(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CC1=CC=C(S1)C(=O)/C=C/C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.